molecular formula C7H17ClN2 B11805481 cis-1-Amino-2,6-dimethylpiperidine hydrochloride

cis-1-Amino-2,6-dimethylpiperidine hydrochloride

Cat. No.: B11805481
M. Wt: 164.67 g/mol
InChI Key: HLKWEBRKGNCOFD-UKMDXRBESA-N
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Description

cis-2,6-Dimethylpiperidin-1-amine hydrochloride: is a chemical compound with the molecular formula C7H17ClN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethylpiperidin-1-amine hydrochloride typically involves the hydrogenation of 2,6-dimethylpyridine. The reaction is carried out under high pressure and in the presence of a suitable catalyst, such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of cis-2,6-Dimethylpiperidin-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: cis-2,6-Dimethylpiperidin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-2,6-Dimethylpiperidin-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2,6-Dimethylpiperidin-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: A closely related compound with similar structural features but different chemical properties.

    2,6-Dimethylpiperidin-4-one: Another related compound with a ketone functional group instead of an amine.

    2,6-Dimethylpiperidin-1-ol: A compound with a hydroxyl group instead of an amine.

Uniqueness: cis-2,6-Dimethylpiperidin-1-amine hydrochloride is unique due to its specific amine functional group and cis-configuration, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

(2S,6R)-2,6-dimethylpiperidin-1-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-6-4-3-5-7(2)9(6)8;/h6-7H,3-5,8H2,1-2H3;1H/t6-,7+;

InChI Key

HLKWEBRKGNCOFD-UKMDXRBESA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1N)C.Cl

Canonical SMILES

CC1CCCC(N1N)C.Cl

Origin of Product

United States

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